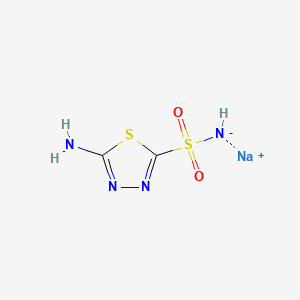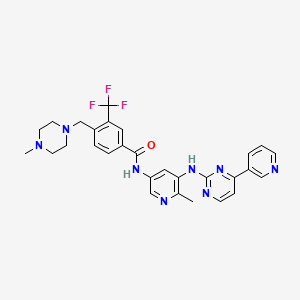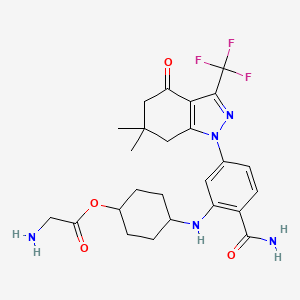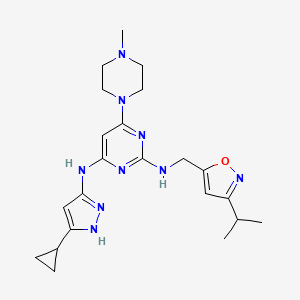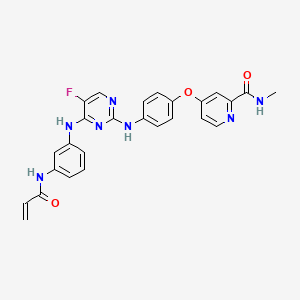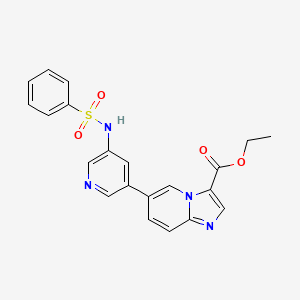
HS-173
Übersicht
Beschreibung
HS-173 is a novel and selective inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα). It has garnered significant attention in the scientific community due to its potent anticancer properties. The compound is primarily used in cancer research, particularly for its ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival .
Wissenschaftliche Forschungsanwendungen
HS-173 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung des PI3K/AKT/mTOR-Signalwegs und seiner Rolle in verschiedenen zellulären Prozessen eingesetzt.
Biologie: Untersucht wegen seiner Auswirkungen auf Zellproliferation, Apoptose und Migration in verschiedenen Zelllinien, einschließlich Krebszellen.
Medizin: Als potenzielles Therapeutikum für die Behandlung von Krebs, insbesondere bei Krebsarten mit dysregulierter PI3K-Signalgebung, untersucht.
Industrie: Wird bei der Entwicklung neuer Antikrebsmedikamente und als Referenzverbindung in der Wirkstoffforschung und -entwicklung eingesetzt .
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung von PI3Kα, einem Schlüsselenzym im PI3K/AKT/mTOR-Signalweg. Diese Hemmung führt zur Unterdrückung nachgeschalteter Signalisierungsereignisse, was zu einer verringerten Zellproliferation, Induktion der Apoptose und Hemmung der Zellmigration und -invasion führt. Die Verbindung beeinflusst auch andere molekulare Ziele und Signalwege, darunter die Reduktion des Hypoxie-induzierbaren Faktors 1-alpha (HIF-1α) und des vaskulären endothelialen Wachstumsfaktors (VEGF), die eine Rolle bei der Angiogenese und dem Tumorwachstum spielen .
Safety and Hazards
Safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HS-173 involves the preparation of an imidazopyridine-carboxylate derivative The detailed synthetic route includes multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and potency .
Analyse Chemischer Reaktionen
Arten von Reaktionen
HS-173 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: this compound kann reduziert werden, um reduzierte Derivate zu bilden, die möglicherweise unterschiedliche biologische Aktivitäten haben.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat. Die Reaktionen werden typischerweise in wässrigen oder organischen Lösungsmitteln bei kontrollierten Temperaturen durchgeführt.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet. Die Reaktionen werden unter inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden.
Substitution: Verschiedene Nukleophile und Elektrophile werden in Substitutionsreaktionen eingesetzt. .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte, reduzierte und substituierte Derivate von this compound. Diese Derivate werden oft auf ihre potenziellen biologischen Aktivitäten und therapeutischen Anwendungen untersucht .
Wirkmechanismus
HS-173 exerts its effects by selectively inhibiting PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This inhibition leads to the suppression of downstream signaling events, resulting in reduced cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion. The compound also affects other molecular targets and pathways, including the reduction of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), which play roles in angiogenesis and tumor growth .
Vergleich Mit ähnlichen Verbindungen
HS-173 wird mit anderen PI3K-Inhibitoren verglichen, wie zum Beispiel:
Wortmannin: Ein nicht-selektiver PI3K-Inhibitor mit potenten Antikrebs-Eigenschaften, aber höherer Toxizität.
LY294002: Ein weiterer nicht-selektiver PI3K-Inhibitor mit breitem Wirkungsspektrum, aber eingeschränktem klinischen Einsatz aufgrund von Toxizität.
Idelalisib: Ein selektiver PI3K-Delta-Inhibitor, der zur Behandlung bestimmter hämatologischer Malignome eingesetzt wird.
Eindeutigkeit von this compound
This compound zeichnet sich durch seine hohe Selektivität für PI3Kα und seine potente Antikrebs-Aktivität mit relativ niedriger Toxizität im Vergleich zu nicht-selektiven Inhibitoren aus. Seine Fähigkeit, mehrere an der Krebsentwicklung beteiligte Signalwege zu hemmen, macht es zu einem vielversprechenden Kandidaten für die Weiterentwicklung .
Liste ähnlicher Verbindungen
- Wortmannin
- LY294002
- Idelalisib
- Buparlisib (BKM120)
- Alpelisib (BYL719)
Die einzigartigen Eigenschaften von this compound und vielversprechende präklinische Ergebnisse unterstreichen sein Potenzial als wertvolles Werkzeug in der Krebsforschung und -therapie .
Eigenschaften
IUPAC Name |
ethyl 6-[5-(benzenesulfonamido)pyridin-3-yl]imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-2-29-21(26)19-13-23-20-9-8-15(14-25(19)20)16-10-17(12-22-11-16)24-30(27,28)18-6-4-3-5-7-18/h3-14,24H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKOTFCHZNXZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)C3=CC(=CN=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276110-06-5 | |
| Record name | HS-173 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276110065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HS-173 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2758X982JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: HS-173 is a potent and selective inhibitor of the Phosphoinositide 3-Kinase alpha (PI3Kα) subtype. [, , ]
A: this compound inhibits PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently activated in various cancers. [, , , ] This inhibition leads to downstream suppression of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of tumor angiogenesis (formation of new blood vessels that supply tumors). [, , , , ] Additionally, this compound has been shown to enhance the sensitivity of cancer cells to radiation therapy by attenuating DNA damage repair mechanisms. [, ]
A: Research suggests that this compound can also impact the TGF-β/Smad signaling pathway, which is involved in epithelial-mesenchymal transition (EMT), a process that contributes to cancer cell invasion and metastasis. [] Furthermore, this compound has been shown to interact with the p38-mitogen-activated protein kinase (MAPK) pathway. []
ANone: This information is not explicitly provided in the provided research abstracts. A full structural characterization, including spectroscopic data, would require consulting the primary research publications or chemical databases.
A: While the provided abstracts don't offer detailed SAR studies, one study synthesized a series of 2-aminobenzothiazole derivatives as potential PI3Kα inhibitors. [] This suggests that structural modifications to the this compound scaffold are being investigated to improve potency, selectivity, or other pharmacological properties.
A: this compound has demonstrated promising anticancer activity in preclinical models of various cancers, including pancreatic cancer, breast cancer, non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), and gastric cancer. [, , , , , , , ]
A: Yes, preclinical studies have investigated the in vivo efficacy of this compound using human tumor xenograft models in mice. [, , ] These studies have demonstrated that this compound can inhibit tumor growth and metastasis in vivo, supporting its potential as an anticancer therapeutic.
A: Research indicates that overexpression of the multidrug efflux transporters ABCB1 and ABCG2 can lead to resistance to this compound. [] These transporters are known to pump drugs out of cells, reducing their intracellular concentration and effectiveness.
A: Studies have suggested that the Ras-MEK-ERK pathway might play a role in resistance to PI3K inhibitors like this compound in some cancer cells, potentially by compensating for PI3K inhibition. []
A: Yes, studies have indicated that this compound can promote tumor vessel normalization, improving the structure and function of blood vessels within the tumor microenvironment. [, ] This normalization has the potential to enhance drug delivery to tumor cells and improve the efficacy of chemotherapy.
A: Common techniques used in the research include cell viability assays (MTT, resazurin, trypan blue exclusion), flow cytometry for cell cycle and apoptosis analysis, Western blotting for protein expression and phosphorylation, immunohistochemistry, immunofluorescence, transmission electron microscopy, Doppler ultrasound, and small animal live imaging. [, , , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



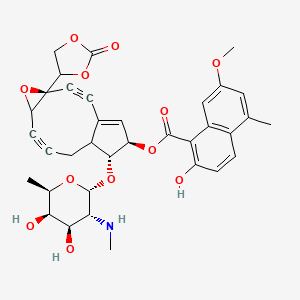


![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B611956.png)
![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B611958.png)
